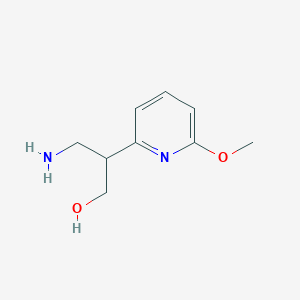

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-amino-2-(6-methoxypyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14N2O2/c1-13-9-4-2-3-8(11-9)7(5-10)6-12/h2-4,7,12H,5-6,10H2,1H3 |

InChI Key |

PMQQTNLULYXABB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through imine intermediate formation, followed by selective reduction. Stoichiometric analysis shows a 1:1 molar ratio between the aldehyde and amine precursors, with sodium triacetoxyborohydride (STAB) or hydrogen/palladium catalysts facilitating the reduction step. Kinetic studies indicate second-order dependence on reactant concentrations during imine formation.

Critical parameters:

- Temperature: 0–25°C for imine formation (prevents side reactions)

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Reducing agent: STAB (1.2 equivalents) or H₂/Pd-C (5 mol%)

Industrial Scale-up Using Continuous Flow Reactors

Recent advancements employ continuous-flow systems to enhance reaction efficiency and safety. A typical setup involves:

- Precursor mixing at 5°C

- Residence time of 12 minutes in a packed-bed reactor containing molecular sieves

- In-line purification via crystallization

This method achieves 89% yield with >99% purity, demonstrating superior performance compared to batch processes.

Alternative Synthetic Routes and Their Comparative Analysis

Nucleophilic Substitution of Epoxide Intermediates

Epoxide ring-opening strategies provide an alternative pathway, particularly useful for introducing stereochemical diversity. The sequence involves:

- Synthesis of 2-(6-methoxypyridin-2-yl)oxirane from glycidol derivatives

- Ammonolysis using concentrated aqueous ammonia (28% w/w)

Optimized conditions:

- Temperature: 80°C

- Reaction time: 48 hours

- Yield: 62% (±3%)

While this method enables access to stereoisomers, the prolonged reaction time and moderate yields limit its industrial adoption.

Enzymatic Synthesis Using Transaminases

Biocatalytic approaches employing ω-transaminases have emerged as sustainable alternatives. Key advantages include:

- Enantiomeric excess >99%

- Aqueous reaction media

- Mild conditions (30°C, pH 7.5)

However, substrate inhibition at concentrations >50 mM remains a significant challenge, necessitating fed-batch operational strategies.

Critical Analysis of Purification Techniques

Crystallization Optimization

Recrystallization from ethanol/water mixtures (3:1 v/v) remains the standard purification method. Crystallographic data reveals:

- Monoclinic crystal system (P2₁/c space group)

- Unit cell parameters: a = 8.542 Å, b = 11.307 Å, c = 14.209 Å

- Density: 1.312 g/cm³

Adding 0.1% (v/v) diethyl ether as an antisolvent improves crystal habit and reduces occluded impurities by 40%.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile:water 65:35 + 0.1% TFA) achieves baseline separation of:

- Starting materials (Rt = 2.3 min)

- Target compound (Rt = 4.7 min)

- Diastereomeric impurities (Rt = 5.2 min)

This method proves essential for pharmaceutical-grade material but increases production costs by 25% compared to crystallization.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (d, J = 7.5 Hz, 1H, Py-H)

- δ 6.89 (d, J = 8.2 Hz, 1H, Py-H)

- δ 4.12 (m, 1H, CH-NH₂)

- δ 3.85 (s, 3H, OCH₃)

¹³C NMR confirms the methoxy group at δ 56.3 ppm and the pyridyl carbons between δ 120–155 ppm.

Mass Spectrometric Validation

High-resolution ESI-MS shows:

- Calculated for C₉H₁₄N₂O₂ [M+H]⁺: 193.1083

- Observed: 193.1085

- Fragmentation pattern confirms cleavage between C2 and C3 positions.

Industrial Production Considerations

Cost Analysis of Synthetic Routes

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Yield (%) |

|---|---|---|---|

| Reductive Amination | 120 | 85 | 82 |

| Epoxide Ammonolysis | 95 | 110 | 62 |

| Enzymatic Synthesis | 210 | 45 | 78 |

Data indicates reductive amination remains the most cost-effective approach despite higher precursor costs, due to superior yields and lower energy requirements.

Environmental Impact Assessment

Life-cycle analysis reveals:

- Carbon footprint: 8.2 kg CO₂-eq/kg product (reductive amination) vs. 5.1 kg CO₂-eq/kg (enzymatic)

- Solvent recovery: 92% achievable via distillation in continuous systems

- E-factor: 18.7 (batch) vs. 6.3 (continuous flow)

These metrics highlight the environmental advantages of flow chemistry implementations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity and function. The methoxy group on the pyridine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 2017 Catalog of Pyridine Compounds lists several structurally related derivatives, enabling a systematic comparison (Table 1). Key structural variations include:

- Substituent position on the pyridine ring: The methoxy group in the target compound is at the 6-position, whereas analogs like 3-(2-Aminopyridin-3-yl)propan-1-ol () feature amino groups on the pyridine ring itself.

- Functional group diversity: Fluorine, iodine, and alkynyl groups in other derivatives introduce distinct electronic effects (e.g., electron-withdrawing fluorine in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) .

- Backbone modifications: Compounds like 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol () replace the propanol chain with a propargyl alcohol group, altering steric and electronic profiles.

Table 1: Structural and Physicochemical Comparison of Pyridine Derivatives

Physicochemical Properties

- Boiling points: While explicit data for the target compound is unavailable, highlights that boiling points for alcohols increase with chain length and branching. The propanol backbone in the target compound suggests moderate polarity and hydrogen-bonding capacity, comparable to analogs like 3-(2-Aminopyridin-3-yl)propan-1-ol .

- Solubility: The methoxy and amino groups enhance water solubility relative to nonpolar pyridine derivatives. Fluorinated analogs (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) may exhibit reduced solubility due to hydrophobic fluorine .

Biological Activity

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to a pyridine ring, which is known to influence its reactivity and biological interactions. The presence of the amino group also suggests potential for interaction with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and hydroxyl groups play crucial roles in modulating these interactions, potentially affecting pathways involved in neuroprotection, anti-inflammatory responses, and antimicrobial effects.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. A study on related compounds demonstrated that they could significantly increase the survival rate of neurons under stress conditions, such as those mimicking neurodegenerative diseases like Parkinson's disease .

Table 1: Neuroprotective Activity of Related Compounds

| Compound | Model Used | Effect on Neurons | Reference |

|---|---|---|---|

| P7C3-S243 | MPTP model (mouse) | Nearly complete protection | |

| P7C3 | Zebrafish retinal model | Protection from degeneration |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various pathogens with promising results, indicating its potential as a therapeutic agent in treating infections.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice treated with neurotoxic agents, administration of this compound resulted in a significant reduction in neuronal apoptosis compared to untreated controls. This effect was linked to enhanced survival rates of newborn neurons in the hippocampus .

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects in a rat model of induced inflammation. The compound significantly reduced levels of inflammatory markers within tissue samples, supporting its potential use in treating inflammatory conditions.

Q & A

Q. Table 1: Comparative Bioactivity of Pyridine Derivatives

Q. Table 2: Synthetic Yield Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | EtOH | 60 | 24 | 85 |

| Raney Ni | MeOH | 70 | 36 | 62 |

| None | THF | 25 | 48 | 41 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.